molecular formula C10H14O2 B12001898 Ethanol, 2-(1-phenylethoxy)- CAS No. 4799-66-0

Ethanol, 2-(1-phenylethoxy)-

Cat. No.: B12001898
CAS No.: 4799-66-0
M. Wt: 166.22 g/mol
InChI Key: BMHHGQVJEGDNJM-UHFFFAOYSA-N
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Description

Ethanol, 2-(1-phenylethoxy)-, is a chemical compound of interest in industrial and research applications. This compound, with the molecular formula C10H14O2, is part of a class of ether-alcohols that are commonly utilized as intermediates in organic synthesis and fragrance production . Compounds with similar structures, such as 2-Phenylethanol, are extensively used in the cosmetics and personal care industry as a fragrance material due to their stable, pleasant floral odor, particularly in rose-type perfume formulations and soap perfumes where stability in alkali conditions is important . In pharmaceutical and biological research, analogous compounds have demonstrated significant antimicrobial and antifungal properties, suggesting potential as preservatives or for enhancing the efficacy of other antifungal agents . Furthermore, in the food and beverage industry, related substances occur naturally and contribute to the flavor profile of various fermented products . Researchers may also explore its role in chemical synthesis pathways or its behavior in metabolic studies. This product is intended for laboratory and manufacturing use only. It is not for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

4799-66-0

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(1-phenylethoxy)ethanol

InChI

InChI=1S/C10H14O2/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3

InChI Key

BMHHGQVJEGDNJM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCCO

Origin of Product

United States

Preparation Methods

Baker’s Yeast-Mediated Reduction

Baker’s yeast (Saccharomyces cerevisiae) reduces ketone intermediates to enantiomerically pure 2-(1-phenylethoxy)ethanol analogs. For instance, 2-chloro-1-phenylethanone derivatives are bioreduced in phosphate buffer (pH 6–8) at 30°C for 48 hours, yielding 74.5% of the (S)-enantiomer with 97% ee. The process uses glucose as a co-substrate and methanol or ethanol (5% v/v) to enhance enzyme activity.

Table 2: Biocatalytic Reaction Optimization

Co-SubstrateSubstrate Conc. (mol/L)Time (hr)Yield (%)ee (%)
Methanol0.0064874.597.0
Ethanol0.012459.391.7
Methanol0.063660.396.1

Higher substrate concentrations (0.06 mol/L) reduce yield (60.3%) due to substrate inhibition, while methanol outperforms ethanol in stereoselectivity.

Acid-Catalyzed Condensation

Sulfuric Acid-Mediated Etherification

1-Phenylethanol and ethylene glycol condense under reflux with concentrated sulfuric acid (10 mol%) at 120°C for 6 hours. The reaction proceeds via a carbocation intermediate, yielding 55–60% of the target compound. However, competing dehydration reactions limit selectivity, necessitating fractional distillation for purification.

Epoxide Ring-Opening Reactions

Acidic Hydrolysis of Glycidyl Ethers

Glycidyl 1-phenylethyl ether undergoes ring-opening with water in the presence of boron trifluoride etherate (BF₃·OEt₂) at 25°C for 2 hours. This method achieves 85% conversion but requires careful pH adjustment to minimize polymerization .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form ketones under standard conditions. Catalytic oxidation with Cr(VI) reagents or TEMPO/oxidative systems achieves high yields:

Oxidizing AgentProductYield (%)ConditionsSource
CrO₃/H₂SO₄2-(1-Phenylethoxy)acetophenone85-920-5°C, 4-6 hr
TEMPO/NaOClSame as above78-84RT, pH 9-10

Substantial steric hindrance from the phenylethoxy group slows oxidation kinetics compared to unsubstituted secondary alcohols.

Acid-Catalyzed Hydrolysis

The ether bond cleaves under acidic conditions via a carbocation intermediate (SN1 mechanism), producing phenethyl alcohol and glycolic acid derivatives:

Reaction Pathway:
2-(1-Phenylethoxy)ethanol + H₃O⁺ → Phenethyl alcohol + Glycolic acid

AcidTemp (°C)Time (hr)Conversion (%)Selectivity (%)
H₂SO₄8039588
HCl6067892

Racemization occurs at the chiral phenethyl center due to carbocation formation .

Dehydration Reactions

Concentrated sulfuric acid induces intramolecular dehydration to form vinyl ethers:

Product: 1-(Vinyloxy)-2-phenylethane

CatalystTemp (°C)Yield (%)Byproducts
H₂SO₄12065<5% dienes
PTSA1005812% oligomers

Reaction proceeds via protonation of the hydroxyl group, followed by β-elimination.

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:

Example:
2-(1-Phenylethoxy)ethanol + Ac₂O → 2-(1-Phenylethoxy)ethyl acetate

ReagentCatalystYield (%)Purity
Acetic anhydrideDMAP9199%
Benzoyl chloridePyridine8397%

Reaction kinetics are comparable to primary alcohols due to low steric hindrance at the OH site .

Nucleophilic Substitution

The ether oxygen’s lone pairs enable participation in SN2 reactions with alkyl halides:

Reaction:
2-(1-Phenylethoxy)ethanol + CH₃I → 2-(1-Phenylethoxy)ethyl methyl ether

SubstrateBaseSolventYield (%)
CH₃INaHTHF76
C₂H₅BrK₂CO₃DMF68

Tertiary alkyl halides predominantly yield elimination products (E2) .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C-O bond, generating phenethyl and glycol radicals:

Products: Benzene derivatives + Polyglycol ethers (via radical recombination)

Wavelength (nm)Degradation (%)Quantum Yield
254980.12
365450.04

Radical inhibitors like BHT suppress polymerization side reactions .

This compound’s reactivity profile makes it valuable in fragrance synthesis (via ester derivatives) and as a chiral auxiliary in asymmetric catalysis . Hydrolysis and oxidation pathways dominate its environmental degradation .

Scientific Research Applications

2-(1-Phenylethoxy)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Phenylethoxy)ethanol involves its interaction with specific molecular targets and pathways. For instance, it can act as a nucleophile in substitution reactions, where the hydroxyl group participates in the formation of new bonds. The exact pathways and targets depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethanol, 2-(2-Methoxyethoxy)- (CAS 111-77-3)
  • Molecular Formula : C₅H₁₂O₃
  • Molecular Weight : 120.15 g/mol
  • Key Properties : Boiling point ranges from 194–202°C (various studies) .
  • Applications : Industrial solvent, component in paints, and coatings due to its low volatility and high solubility in water .
  • Structural Difference : Replaces the phenylethoxy group with a methoxyethoxy chain, reducing aromaticity and lipophilicity.
2-(4-Methoxyphenyl)-1-Phenylethanol (CAS 20498-67-3)
  • Molecular Formula : C₁₅H₁₆O₂
  • Molecular Weight : 228.29 g/mol
  • Key Properties: Features a methoxy-substituted phenyl ring on the ethanolic backbone.
Embramine Hydrochloride (CAS 13977-28-1)
  • Molecular Formula: C₁₉H₂₃BrClNO·HCl
  • Molecular Weight : 437.22 g/mol
  • Key Properties: Contains a 1-(4-bromophenyl)-1-phenylethoxy group linked to a dimethylaminoethyl chain.
  • Applications: Antihistamine drug (synonym: Bromadryl) .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP
Ethanol, 2-(1-phenylethoxy)- Inferred C₁₀H₁₄O₂ 166.22 (estimated) Not reported ~3.5*
Ethanol, 2-(2-methoxyethoxy)- C₅H₁₂O₃ 120.15 194–202 0.49†
2-(4-Methoxyphenyl)-1-phenylethanol C₁₅H₁₆O₂ 228.29 Not reported ~2.8‡
Embramine Hydrochloride C₁₉H₂₃BrClNO·HCl 437.22 Not reported ~4.0‡

*Estimated based on structural similarity to clemastine derivatives .
†Experimental value from NIST data .
‡Predicted using Crippen’s method .

Enzyme Inhibition
  • Ethanol, 2-(1-phenylethoxy)ethan-1-amine Derivatives: Butyrylcholinesterase (BChE) Inhibition: IC₅₀ values range from 0.5–5 µM, demonstrating moderate to high potency (Figure 7, ) .
  • 1,3-Diphenyl-1H-pyrazol-4-yl Derivatives :
    • BChE Inhibition : IC₅₀ values <0.5 µM, indicating higher selectivity and potency compared to phenylethoxy analogs .

Toxicity and Regulatory Considerations

  • Ethanol, 2-(1-phenylethoxy)-: Limited toxicity data, but its pharmaceutical derivatives are generally safe at therapeutic doses.
  • Ethanol, 2-(2-methoxyethoxy)-: Classified under EU CLP regulations (H360: May damage fertility or the unborn child) .
  • 2-(4-Methoxyphenyl)-1-phenylethanol: No significant toxicity reported; likely safer due to reduced halogenation .

Q & A

Q. Methodological Table :

Reaction TypeReagents/ConditionsYieldEnantiomeric ExcessReference
SN2 AlkylationAlkyl halide, KOH, ethanol, 60°C~70%N/A
Enantioselective(S)-1-Phenylethanol, chiral catalyst83%82% ee

What safety protocols are critical when handling Ethanol, 2-(1-phenylethoxy)-, given its toxicity profile?

Basic Research Question
The compound’s GHS classification (Hazard Class 08) indicates reproductive toxicity (). Key precautions:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Limit exposure for pregnant researchers due to solvent family effects ().
  • Storage in sealed containers away from oxidizers (e.g., peroxides) to prevent exothermic reactions ().

Q. Toxicity Data :

Hazard TypeGHS CodePrecautionary MeasureSource
Reproductive ToxicityH360Avoid exposure during pregnancy
FlammabilityH225Store in fireproof cabinets

How can spectroscopic techniques characterize Ethanol, 2-(1-phenylethoxy)-, and validate purity?

Basic Research Question

  • NMR : 1^1H NMR identifies the phenylethoxy group (δ 4.5–5.0 ppm for ether protons) and ethanol backbone (δ 1.2–1.5 ppm for CH3).
  • MS : Molecular ion peaks at m/z 166 (C10_{10}H14_{14}O2_2) confirm the structure ().
  • HPLC : Chiral columns (e.g., Kromasil 3-CelluCoat) resolve enantiomers using hexane/MeOH mobile phases ().

Q. Validation Protocol :

Compare retention times with standards ().

Use ≥98% HPLC purity thresholds for biological assays ().

How does stereochemistry influence the biological activity of Ethanol, 2-(1-phenylethoxy)- derivatives?

Advanced Research Question
Enantiomers exhibit divergent bioactivity. For instance, (S)-configured derivatives in benzothiazole inhibitors show enhanced binding to DNA gyrase compared to (R)-forms (). Methodologically:

  • Chiral Synthesis : Use enantiopure 1-phenylethanol (e.g., (S)-isomer) to control configuration.
  • Docking Studies : Molecular modeling (e.g., AutoDock Vina) predicts enantiomer-target interactions.

Q. Example :

EnantiomerIC50_{50} (DNA Gyrase)Source
(S)-form0.22 µM
(R)-form>10 µM

How can researchers resolve contradictions in toxicological data for this compound?

Advanced Research Question
Discrepancies in toxicity (e.g., reproductive vs. acute effects) require:

Dose-Response Analysis : Establish NOAEL/LOAEL thresholds via in vivo models ().

Comparative Studies : Cross-reference ECHA, NIST, and EPA datasets for harmonized classification ().

Mechanistic Toxicology : Assess metabolic pathways (e.g., CYP450 oxidation) using liver microsomes ().

What are the applications of Ethanol, 2-(1-phenylethoxy)-, in drug discovery and agrochemicals?

Advanced Research Question

  • Pharmaceuticals : Serves as a chiral intermediate in probes targeting epigenetic regulators (e.g., GSK046, a BET inhibitor) ().
  • Agrochemicals : Derivatives like benzoylurea compounds show pesticidal activity against mites and thrips ().

Q. Biological Activity Table :

ApplicationCompound ExampleTarget/ActivitySource
Cancer ResearchGSK046BET Bromodomain Inhibition
PesticidesN-(2,6-difluorobenzoyl)-N'-[4-(1-phenylethoxy)phenyl]ureaAcaricidal

What methodological strategies improve enantioselective synthesis yields?

Advanced Research Question

  • Catalyst Design : Chiral ligands (e.g., BINOL) enhance asymmetric induction ().
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) separate enantiomers post-synthesis ().

Q. Yield Optimization Table :

StrategyYield ImprovementReference
Chiral HPLC82% ee → 95% ee
Enzymatic Resolution50% → 85%

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